molecular formula C15H26ClNO3 B2955578 Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate CAS No. 2411264-53-2

Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate

Cat. No.: B2955578
CAS No.: 2411264-53-2
M. Wt: 303.83
InChI Key: IUQHVVDQJYJCOY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate is an organic compound with the molecular formula C15H26ClNO3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate typically involves the reaction of azepane derivatives with tert-butyl 2-chloropropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-[1-(2-chloropropanoyl)piperidin-4-yl]acetate: A similar compound with a piperidine ring instead of an azepane ring.

    Tert-butyl 2-[1-(2-chloropropanoyl)morpholin-4-yl]acetate: A compound with a morpholine ring.

Uniqueness

Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate is unique due to its azepane ring structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also influences its reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO3/c1-11(16)14(19)17-8-5-6-12(7-9-17)10-13(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQHVVDQJYJCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(CC1)CC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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